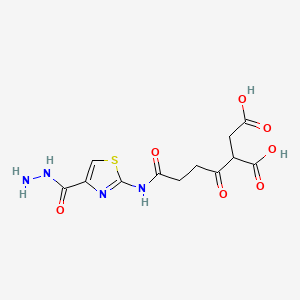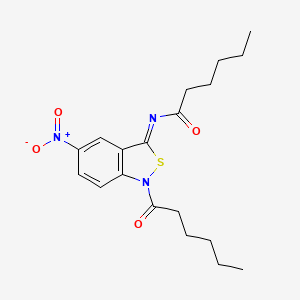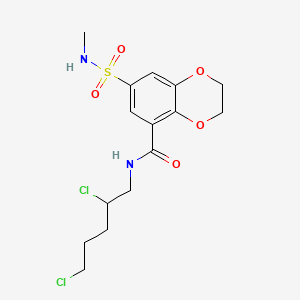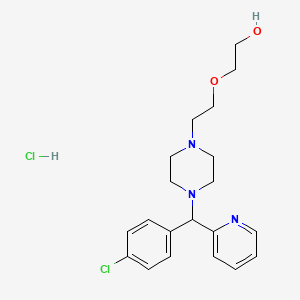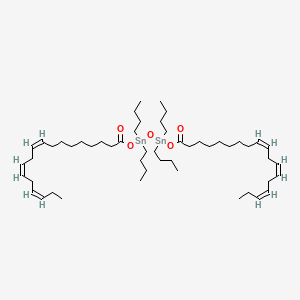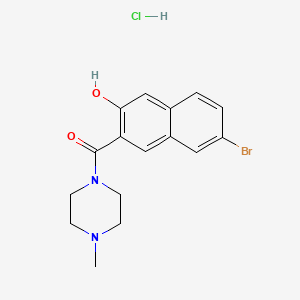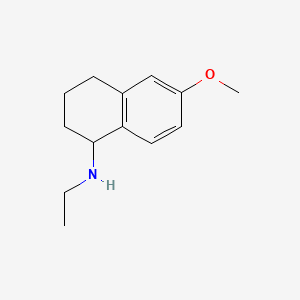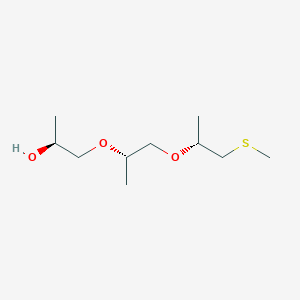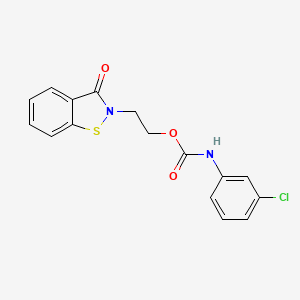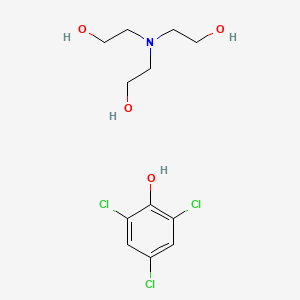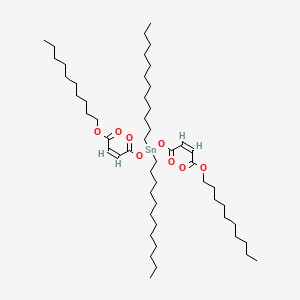
Decyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate is a complex organotin compound. Organotin compounds are known for their diverse applications in industrial and agricultural settings due to their unique chemical properties. This particular compound is characterized by its long alkyl chains and the presence of a tin atom within its structure, which imparts unique reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Decyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate typically involves the reaction of decyl alcohol with a stannous chloride precursor under controlled conditions. The reaction is facilitated by the presence of a catalyst, often a Lewis acid, which promotes the formation of the organotin ester linkage. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor in a controlled manner. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and reaction time are crucial to ensure high yield and purity of the final product. Post-reaction purification steps, including distillation and recrystallization, are employed to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Decyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The ester linkages can undergo nucleophilic substitution reactions, where the alkyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Decyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis due to its ability to facilitate various chemical transformations.
Biology: Investigated for its potential as an antimicrobial agent, given the known bioactivity of organotin compounds.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of polymers and as a stabilizer in PVC manufacturing.
Wirkmechanismus
The mechanism by which Decyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate exerts its effects involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with electron-rich sites on biomolecules, disrupting their normal function. This coordination can inhibit enzyme activity, disrupt cell membranes, and interfere with DNA replication, leading to antimicrobial and cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin oxide: Another organotin compound with similar antimicrobial properties but different structural features.
Dibutyltin dilaurate: Used as a catalyst in polymer production, with a simpler structure compared to Decyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate.
Tetramethyltin: A simpler organotin compound used in organic synthesis.
Uniqueness
This compound is unique due to its long alkyl chains and the presence of multiple ester linkages, which impart distinct physical and chemical properties
Eigenschaften
CAS-Nummer |
83898-57-1 |
|---|---|
Molekularformel |
C52H96O8Sn |
Molekulargewicht |
968.0 g/mol |
IUPAC-Name |
4-O-[[(Z)-4-decoxy-4-oxobut-2-enoyl]oxy-didodecylstannyl] 1-O-decyl (Z)-but-2-enedioate |
InChI |
InChI=1S/2C14H24O4.2C12H25.Sn/c2*1-2-3-4-5-6-7-8-9-12-18-14(17)11-10-13(15)16;2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*10-11H,2-9,12H2,1H3,(H,15,16);2*1,3-12H2,2H3;/q;;;;+2/p-2/b2*11-10-;;; |
InChI-Schlüssel |
GZTPPOUMWQVESL-YFQJWWFYSA-L |
Isomerische SMILES |
CCCCCCCCCCCC[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCC)(OC(=O)/C=C\C(=O)OCCCCCCCCCC)CCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCC[Sn](CCCCCCCCCCCC)(OC(=O)C=CC(=O)OCCCCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


